

# electrical characterization of HfO<sub>2</sub> films from different precursors

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An Objective Comparison of HfO<sub>2</sub> Films from Different Precursors for Advanced Electronic Applications

## Introduction

Hafnium oxide (HfO<sub>2</sub>) has emerged as a critical high-k dielectric material, replacing traditional silicon dioxide (SiO<sub>2</sub>) in advanced semiconductor devices to mitigate leakage currents and enable further scaling. The choice of precursor in the atomic layer deposition (ALD) process is paramount, as it significantly influences the structural and electrical properties of the resulting HfO<sub>2</sub> thin films. This guide provides a detailed comparison of HfO<sub>2</sub> films grown from various common precursors, supported by experimental data, to aid researchers in selecting the optimal chemistry for their specific applications.

## Comparative Analysis of Electrical Properties

The electrical performance of HfO<sub>2</sub> films is critically dependent on the precursor used for deposition. Key metrics include the dielectric constant (k), leakage current density, breakdown voltage, and interface trap density (D<sub>it</sub>). Below is a summary of these properties for HfO<sub>2</sub> films derived from common halide and metal-organic precursors.

Precursor	Precursor Type	Dielectric Constant (k)	Leakage Current Density (A/cm <sup>2</sup> )	Breakdown Field (MV/cm)	Interface Trap Density (D <sub>it</sub> ) (cm <sup>-2</sup> eV <sup>-1</sup> )	Key Findings & Citations
HfCl <sub>4</sub>	Halide	~12–14	Lower than amide precursors	~5.3	-	Results in more stoichiometric films, leading to lower leakage currents.[1] [2] Can leave Cl residues which may impact reliability. [2][3]
HfI <sub>4</sub>	Halide	~12–14	-	-	-	A non-hydrous, carbon-free ALD process is possible with O <sub>2</sub> as the oxidant.[4]
TDMAH	Amide	~18.96	Higher than HfCl <sub>4</sub>	-	~2.2 x 10 <sup>12</sup>	High reactivity but can lead to higher leakage

						currents compared to halide precursors. [1][5] Often results in lower carbon impurities than TEMA-based precursors. [6]
TEMAH	Amide	~15-25	~1 mA/cm <sup>2</sup> at 1.5V	-	~5 x 10 <sup>12</sup>	Widely used, but process conditions heavily influence film quality and impurity levels.[7][8] Prone to thermal decomposition which can affect growth.[6]
IHf	Cyclopentadienyl	-	7.02 × 10 <sup>-8</sup> @ +0.8V (for EOT of 1.73 nm)	-	-	Novel precursor demonstrating enhanced thermal stability,

leading to  
excellent  
crystallinity  
and  
significantl  
y reduced  
leakage  
current.[9]

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Note: The values presented are representative and can vary significantly based on deposition conditions (temperature, oxidant), film thickness, and post-deposition annealing treatments.

## Experimental Protocols

Accurate electrical characterization is essential for evaluating and comparing HfO<sub>2</sub> films. The primary techniques involve the fabrication of Metal-Insulator-Semiconductor (MIS) or Metal-Insulator-Metal (MIM) capacitors, followed by Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements.

### MIS/MIM Capacitor Fabrication

- **Substrate Cleaning:** A p-type silicon (100) wafer is typically used as the substrate. Standard cleaning procedures, such as the RCA clean, are performed to remove organic and metallic contaminants. This is often followed by an HF dip to remove the native oxide layer.[10]
- **HfO<sub>2</sub> Deposition:** The HfO<sub>2</sub> thin film is deposited using Atomic Layer Deposition (ALD). The substrate is placed in the ALD reactor, and the chosen precursor (e.g., TDMAH, HfCl<sub>4</sub>) and an oxidant (e.g., H<sub>2</sub>O, O<sub>3</sub>) are pulsed into the chamber sequentially at a specific deposition temperature (e.g., 250-350°C).[1][5] The film thickness is precisely controlled by the number of ALD cycles.
- **Post-Deposition Annealing (PDA):** After deposition, the films are often annealed in a nitrogen (N<sub>2</sub>) or forming gas ambient at temperatures ranging from 400°C to 800°C. PDA helps to densify the film, reduce defects, and improve the interface quality.[10]
- **Electrode Deposition:** Metal top electrodes (e.g., Platinum, Aluminum, Titanium Nitride) of a defined area are deposited on the HfO<sub>2</sub> surface, typically by sputtering or e-beam

evaporation through a shadow mask. A bottom electrode is also formed on the backside of the silicon wafer to ensure good ohmic contact.[\[10\]](#)[\[11\]](#)

## Capacitance-Voltage (C-V) Measurement

- Purpose: C-V measurements are used to determine the dielectric constant (k-value), equivalent oxide thickness (EOT), flat-band voltage ( $V_{FB}$ ), and interface trap density ( $D_{it}$ ).[\[12\]](#)
- Procedure: A varying DC voltage is applied across the MIS capacitor, sweeping from accumulation to inversion and back. A small, high-frequency (e.g., 100 kHz to 1 MHz) AC signal is superimposed on the DC bias.[\[4\]](#) The capacitance is measured as a function of the applied DC voltage using an LCR meter or impedance analyzer.
- Data Extraction:
  - Dielectric Constant (k): Calculated from the maximum capacitance ( $C_{ox}$ ) measured in the strong accumulation region, using the formula  $C_{ox} = (k\epsilon_0 A)/t$ , where  $\epsilon_0$  is the vacuum permittivity, A is the electrode area, and t is the film thickness.
  - Interface Trap Density ( $D_{it}$ ): Can be estimated using various methods, such as the Hill-Coleman conductance method, which involves measuring the conductance-voltage (G-V) characteristics simultaneously with the C-V curve.[\[11\]](#)

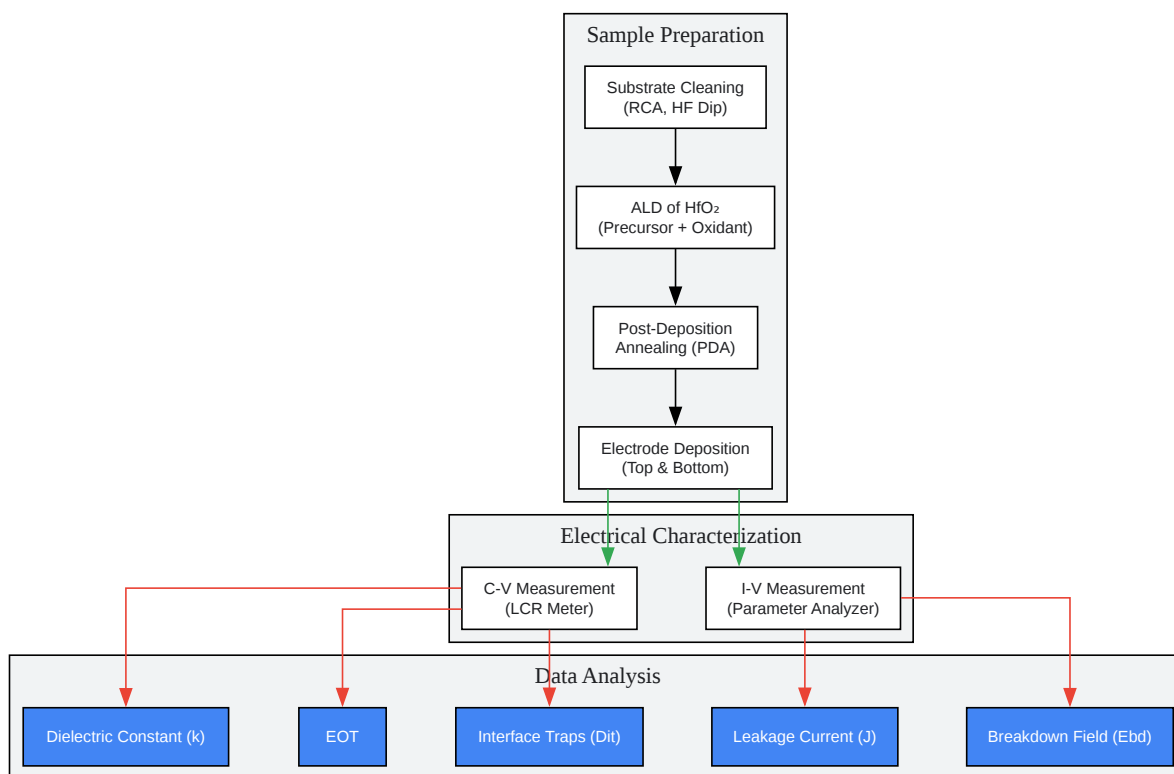
## Current-Voltage (I-V) Measurement

- Purpose: I-V measurements are performed to evaluate the insulating properties of the dielectric film, specifically the leakage current density and the dielectric breakdown voltage.[\[10\]](#)[\[13\]](#)
- Procedure: A DC voltage is swept across the capacitor, and the resulting current is measured using a semiconductor parameter analyzer. The voltage is typically applied in small steps from zero to the breakdown voltage.
- Data Extraction:
  - Leakage Current Density (J): Calculated by dividing the measured leakage current by the area of the top electrode. This is often reported at a specific applied voltage (e.g., -1.5V).[\[10\]](#)

- Breakdown Voltage/Field: The breakdown voltage is the voltage at which a sudden, irreversible increase in current occurs. The breakdown field is this voltage divided by the film thickness.

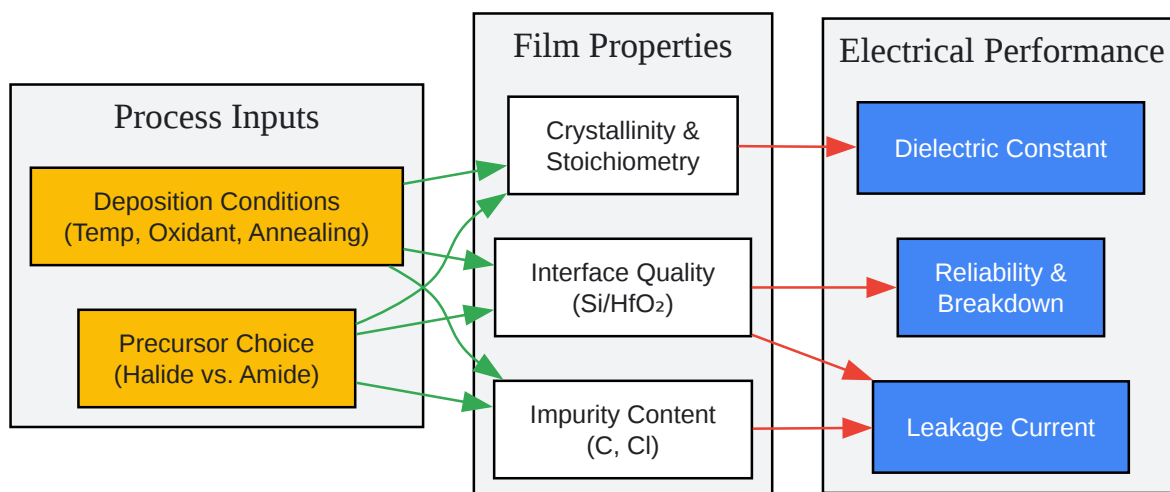
## Visualization of Workflows and Relationships

To better illustrate the processes and dependencies involved in the characterization of  $\text{HfO}_2$  films, the following diagrams are provided.



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Caption: Experimental workflow for HfO<sub>2</sub> film characterization.



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Caption: Relationship between precursor choice and film performance.

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